2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Kinase inhibition Bioactivity profiling Database annotation

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5) is a synthetic small molecule (MW 419.48, formula C22H18FN5OS) featuring a pyridazine core linked via a thioether to an acetamide moiety bearing a 4-fluorobenzyl group, and substituted at the 6-position with a 4-(1H-pyrazol-1-yl)phenyl ring. It belongs to the broader class of pyridazine-thioacetamide derivatives, a scaffold explored for kinase inhibition and other therapeutic applications.

Molecular Formula C22H18FN5OS
Molecular Weight 419.48
CAS No. 1019096-85-5
Cat. No. B2661673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
CAS1019096-85-5
Molecular FormulaC22H18FN5OS
Molecular Weight419.48
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN5OS/c23-18-6-2-16(3-7-18)14-24-21(29)15-30-22-11-10-20(26-27-22)17-4-8-19(9-5-17)28-13-1-12-25-28/h1-13H,14-15H2,(H,24,29)
InChIKeyJQZZUERCRSUBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5): Molecular Identity and Structural Classification for Research Procurement


2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5) is a synthetic small molecule (MW 419.48, formula C22H18FN5OS) featuring a pyridazine core linked via a thioether to an acetamide moiety bearing a 4-fluorobenzyl group, and substituted at the 6-position with a 4-(1H-pyrazol-1-yl)phenyl ring [1]. It belongs to the broader class of pyridazine-thioacetamide derivatives, a scaffold explored for kinase inhibition and other therapeutic applications [2]. No primary research papers or patents specifically characterizing this molecule's biological activity or selectivity profile were identified in searches excluding prohibited vendor sites.

Why Generic Substitution is Not Advisable for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5)


Within the pyridazine-thioacetamide chemotype, even subtle changes to the terminal arylacetamide and pyridazine C6 substituents can profoundly alter target engagement, selectivity, and cellular potency. For example, in a closely related series of N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogues, modification of the amide portion yielded compounds with divergent telomerase and JAK1/STAT3 inhibitory profiles, with the lead compound 4l demonstrating a 0.46-fold change in JAK1 inhibition versus pacritinib [1]. The specific combination of a 4-fluorobenzyl amide and a 4-(pyrazol-1-yl)phenyl substituent on the pyridazine in CAS 1019096-85-5 represents a unique chemical space for which no direct structure-activity relationship (SAR) data is publicly available; therefore, performance characteristics of generic analogs cannot be extrapolated to this molecule [2].

Quantitative Comparative Evidence for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5) vs. Closest Analogs


Bioactivity Classification Relative to Kinase Inhibitor Benchmarks from the MolBiC Database

The MolBiC database categorizes molecular bioactivities into potency bins. For CAS 1019096-85-5, the annotated bioactivity value falls within the range of <= 0.1 μM to > 10 µM, though specific protein target(s) and exact values are not disclosed [1]. This broad bin contrasts with well-characterized pyridazine-thioether analogs such as compound 4l from Shaldam et al. (2024), which shows a JAK1 inhibitory fold-change of 0.46 versus pacritinib (0.33-fold change) and a telomerase inhibition of 64.95% at an unspecified concentration [2]. The lack of granularity for CAS 1019096-85-5 prevents direct potency comparisons, and its activity bin encompasses a >100-fold potency range.

Kinase inhibition Bioactivity profiling Database annotation

Physicochemical Property Comparison with a Structurally Related Pyridazine-Thioether Probe

Calculated properties for CAS 1019096-85-5 indicate a logP of 5.2975, which notably exceeds Lipinski's Rule of Five threshold (logP < 5) [1]. This contrasts with compound 4l (exact logP not reported) from the Shaldam et al. series, which progressed to in vivo studies, suggesting acceptable pharmacokinetic properties [2]. The high logP of CAS 1019096-85-5 may confer different solubility, permeability, and metabolic stability characteristics compared to more polar analogs, making it a potentially differentiated tool compound for studies requiring high lipophilicity.

Drug-likeness Physicochemical properties ADME prediction

Structural Differentiation from BIBR1532-Derived Pyridazine-Thioether Multi-Target Candidates

The scaffold of CAS 1019096-85-5 incorporates a 4-(1H-pyrazol-1-yl)phenyl group at the pyridazine 6-position, whereas the BIBR1532-derived multi-target candidates (4a-n) reported by Shaldam et al. bear a simpler 6-phenyl substitution [1]. This key structural difference introduces an additional H-bond acceptor (pyrazole N2) and alters the electrostatic and steric profile of the molecule. While compound 4l demonstrated multi-target engagement (telomerase, JAK1, STAT3, TLR4) and in vivo tumor reduction, no comparable data exist for the pyrazole-containing analog [1]. The pyrazole moiety is a recognized pharmacophore in kinase inhibitor design, implying that CAS 1019096-85-5 may exhibit a distinct target selectivity fingerprint, albeit one that remains experimentally unvalidated [2].

Scaffold hopping Kinase inhibitor design Telomerase inhibition

Recommended Research Application Scenarios for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS 1019096-85-5) Based on Available Evidence


Chemical Biology Probe for Pyridazine C6-Position Structure-Activity Relationship (SAR) Exploration

The distinct 6-(4-(1H-pyrazol-1-yl)phenyl) substituent of CAS 1019096-85-5 offers a chemical biology tool to probe pyridazine C6 SAR, particularly in kinase or cathepsin inhibitor programs where pyrazole pharmacophores are known to modulate potency and selectivity [1]. When screened alongside the simpler 6-phenyl analog (e.g., the core of compound 4l), this compound enables direct assessment of the contribution of the distal pyrazole ring to target engagement [2].

High-Lipophilicity Tool Compound for Membrane Permeability and CNS Penetration Studies

With a calculated logP of 5.2975, CAS 1019096-85-5 breaches Lipinski's Rule of Five [1]. This makes it a candidate for investigating the impact of high lipophilicity on cellular permeability, tissue distribution, and CNS penetration within the pyridazine-thioether series. It can serve as a comparator against more polar analogs such as compound 4l, which progressed to in vivo studies and presumably possesses favorable physicochemical properties [2].

Starting Point for Fragment-Based or Structure-Guided Optimization of Pyrazole-Containing Kinase Inhibitors

The pyrazole moiety is a privileged structure in kinase inhibitor design, as evidenced by multiple patents covering aryl-substituted pyrazole-amide kinase inhibitors [1]. Although no specific kinase profiling data are available for CAS 1019096-85-5, its structural features align with known kinase inhibitor pharmacophores. It can serve as a starting scaffold for systematic derivatization, where the impact of the 4-fluorobenzyl amide and pyrazole-phenyl substitution can be evaluated against kinase panels [1].

Negative Control or Selectivity Counter-Screen in Telomerase/JAK/STAT Pathway Programs

Given the well-characterized multi-target activity of compound 4l (telomerase, JAK1, STAT3, TLR4), CAS 1019096-85-5—with its divergent C6 substitution—may serve as a selectivity control to determine whether the pyrazole-phenyl modification abolishes or retains activity against these targets [1]. This application scenario is predicated on experimental validation and assumes that the compound is inactive or differentially active, which remains to be determined.

Quote Request

Request a Quote for 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.